6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 3-amino-2-butanone to form an intermediate, which then undergoes cyclization with 3,5-dimethylpyrazole in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its neuroprotective, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis by modulating the expression of key proteins such as BIP and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- pyrazolo[3,4-d]pyrimidine
- pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its unique combination of substituents, which confer specific pharmacological properties not observed in other similar compounds. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H20ClN3O |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
6-butyl-3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H20ClN3O/c1-4-5-6-15-11(2)20-17-16(12(3)21-22(17)18(15)23)13-7-9-14(19)10-8-13/h7-10,21H,4-6H2,1-3H3 |
InChI Key |
PVYXVBGRSNEYEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C2C(=C(NN2C1=O)C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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